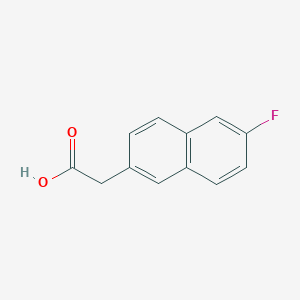

2-(6-fluoronaphthalen-2-yl)acetic acid

Description

Contextual Significance of 2-(6-fluoronaphthalen-2-yl)acetic acid within Naphthalene (B1677914) Derivatives Research

Naphthalene derivatives have a rich history in scientific research, with applications ranging from pharmaceuticals to materials science. nbinno.com The naphthalene framework provides a rigid and planar structure that is advantageous for creating ordered molecular assemblies. ekb.eg The functionalization of this core can dramatically alter its electronic and optical properties. nbinno.com

The parent compound, 2-naphthylacetic acid, is known for its role as a plant growth regulator and as a probe to study amino acid conjugation mechanisms. medchemexpress.com The addition of a fluorine atom to the naphthalene ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a molecule. Fluorinated organic compounds often exhibit unique biological activities due to the high electronegativity and small size of the fluorine atom. solubilityofthings.comijpsjournal.com

The acetic acid functional group provides a site for further chemical modifications and can also play a crucial role in the biological activity of the molecule. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid moiety. Given that some naphthalene derivatives have shown anti-inflammatory properties, the investigation of this compound in this context is a logical progression. ekb.egresearchgate.net

Current Research Trajectories and Gaps for this compound

Current research on functionalized naphthalene derivatives is multifaceted, with significant efforts directed towards the development of new therapeutic agents and advanced materials. For compounds like this compound, several research trajectories can be envisioned:

Medicinal Chemistry: A primary focus is the exploration of its potential as an anti-inflammatory agent, drawing parallels with other acetic acid-bearing compounds and naphthalene-based anti-inflammatory drugs. ekb.egresearchgate.net Furthermore, the anticancer potential of naphthalene derivatives is an active area of investigation, and this compound could be screened for such activities. ijpsjournal.comrsc.org The antifungal properties of some naphthalene-azole derivatives also suggest a potential avenue for research.

Materials Science: Naphthalene derivatives are utilized in the development of organic electronic materials, dyes, and fluorescent probes due to their conjugated systems. nbinno.com The specific substitution pattern and the presence of the fluorine atom in this compound could lead to interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

A significant gap in the current research landscape is the limited availability of published data specifically on this compound. While the properties and applications of related compounds are well-documented, dedicated studies on the synthesis, characterization, and biological evaluation of this particular fluorinated derivative are not widely reported. This presents an opportunity for novel research to fill this void.

Methodological Approaches Employed in the Study of this compound

The study of a novel compound like this compound would involve a combination of synthetic, analytical, and computational techniques.

Synthesis: The synthesis would likely involve a multi-step process. A plausible route could start from a readily available fluoronaphthalene precursor, followed by the introduction of the acetic acid side chain. For instance, a common method for the synthesis of aryl acetic acids is the Willgerodt-Kindler reaction or palladium-catalyzed cross-coupling reactions. nih.gov

Structural and Physicochemical Characterization: A comprehensive characterization of the synthesized compound is crucial. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the chemical structure and the position of the substituents on the naphthalene ring.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Melting Point and Elemental Analysis: To assess the purity of the compound.

Solubility Studies: To determine the solubility in various organic solvents and aqueous solutions, which is crucial for biological testing and formulation. solubilityofthings.comaosc.in

Computational Modeling: In silico methods, such as Density Functional Theory (DFT), can be used to predict the molecular geometry, electronic properties (HOMO/LUMO energy levels), and spectroscopic characteristics of the compound. ijpsjournal.com Molecular docking studies can be employed to predict the binding affinity of the compound to specific biological targets, such as enzymes or receptors, to guide the investigation of its potential therapeutic applications. ijpsjournal.com

Biological Evaluation: Based on the structural features and computational predictions, the compound would be subjected to a battery of in vitro biological assays to assess its activity. This could include assays for anti-inflammatory, anticancer, or antimicrobial activity.

Interactive Data Tables

Below are interactive tables summarizing key information about naphthalene derivatives and the subject compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | -13 | 215 | Insoluble in water; soluble in organic solvents chemicalbook.comwikipedia.org |

| 2-Naphthylacetic acid | C₁₂H₁₀O₂ | 186.21 | 141-143 | - | - |

| This compound | C₁₂H₉FO₂ | 204.20 | - | - | - |

| Compound | Technique | Key Observations |

|---|---|---|

| 1-Fluoronaphthalene | ¹⁹F NMR | Characteristic chemical shift for the fluorine atom on the naphthalene ring. spectrabase.com |

| 2-Fluoronaphthalene | Electronic Absorption Spectroscopy | Vibronic bands in the vapor phase absorption spectrum. researchgate.net |

| 1- and 2-Fluoronaphthalene | Low-Temperature Fluorescence and Absorption Spectroscopy | Formation of different impurity centers in crystalline naphthalene. aip.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoronaphthalen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBZJPHQGMUDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 6 Fluoronaphthalen 2 Yl Acetic Acid

Established Synthetic Routes to 2-(6-fluoronaphthalen-2-yl)acetic acid

The synthesis of this compound involves multi-step processes that require careful selection of starting materials and reaction conditions to achieve the desired product with high yield and purity.

The design of a synthetic route to this compound begins with the identification of suitable precursors. A common strategy involves the construction of the substituted naphthalene (B1677914) core followed by the introduction or modification of the acetic acid side chain.

A plausible and widely used precursor for naphthalene-based non-steroidal anti-inflammatory drugs (NSAIDs) is 2-methoxynaphthalene. For the target compound, 6-fluoro-2-methoxynaphthalene would be a key starting material. The synthesis can be conceptualized to proceed through a Friedel-Crafts acylation reaction. This approach is analogous to the industrial synthesis of Naproxen (B1676952), which starts from 2-methoxynaphthalene. lookchem.com

Another strategic approach involves building the acetic acid moiety from a pre-functionalized naphthalene ring. For instance, a precursor like 2-acetyl-6-fluoronaphthalene could be subjected to reactions such as the Willgerodt-Kindler reaction followed by hydrolysis to yield the desired acetic acid. Alternatively, manipulation of a precursor such as 2-(6-fluoronaphthalen-2-yl)ethanol through oxidation would also lead to the target acid, a method demonstrated for similar benzofuran (B130515) derivatives. nih.gov

Catalysis plays a pivotal role in the efficient synthesis of this compound and its intermediates.

Friedel-Crafts Acylation: In the synthesis pathway starting from 6-fluoro-2-methoxynaphthalene, Friedel-Crafts acylation is a key step. While traditional Lewis acids like AlCl₃ are effective, there is a growing trend towards using solid acid catalysts to create more environmentally benign processes. Zeolites, such as H-BEA, have been shown to be effective catalysts for the acylation of 2-methoxynaphthalene, offering high conversion and regioselectivity. lookchem.com The shape-selectivity of zeolite catalysts can favor the formation of the desired 2,6-substituted isomer. lookchem.com

Asymmetric Hydrogenation/Fluorination: For related aryl acetic acid derivatives, transition metal catalysis is crucial. For example, nickel-based catalytic systems, such as NiCl₂-Binap, have been employed for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov While this applies to direct fluorination at the alpha position of the acetic acid, similar principles of transition metal catalysis would be applicable in other steps, such as cross-coupling reactions to build the naphthalene core or in asymmetric hydrogenation steps if a chiral center is desired.

The choice of the catalytic system is critical for controlling regioselectivity and stereoselectivity, as well as for maximizing reaction efficiency.

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. Key parameters include temperature, reaction time, solvent, and catalyst loading.

The concentration of reactants and the choice of solvent are also critical. In some cases, increasing the reaction concentration or changing the solvent can lead to a decreased yield. researchgate.net Catalyst loading is another parameter that requires careful optimization; while a sufficient amount of catalyst is necessary for the reaction to proceed efficiently, excessive amounts may not provide additional benefits and can increase costs. researchgate.net The table below illustrates a hypothetical optimization study for a key synthetic step, based on principles reported for similar chemical transformations. researchgate.net

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | 25 | 10 | Acetonitrile (B52724) | 65 |

| 2 | 40 | 10 | Acetonitrile | 72 |

| 3 | 80 | 10 | Acetonitrile | 81 |

| 4 | 80 | 10 | Toluene | 68 |

| 5 | 80 | 5 | Acetonitrile | 75 |

This table is illustrative and based on general principles of reaction optimization.

Derivatization and Analog Development of this compound

The carboxylic acid group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides. Furthermore, the naphthalene core can be modified to produce various analogs.

Ester Derivatives: Esterification of this compound can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas, is a common and effective method. nih.govsphinxsai.com For example, refluxing the acid in methanol (B129727) with a catalytic amount of H₂SO₄ would yield the corresponding methyl ester. nih.gov

Amide Derivatives: The synthesis of amides from this compound requires the activation of the carboxylic acid group, typically through the use of coupling reagents. A wide array of such reagents is available, allowing the reaction to proceed under mild conditions and with high yields. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govresearchgate.net The reaction involves mixing the carboxylic acid, an amine, and the coupling reagent in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net This methodology is highly versatile and allows for the synthesis of a diverse library of amide derivatives by varying the amine component. organic-chemistry.org

The general schemes for these derivatizations are presented below:

Esterification: R-COOH + R'-OH --(H⁺)--> R-COOR' + H₂O

Amidation: R-COOH + R'-NH₂ --(Coupling Agent)--> R-CONH-R' + Byproducts

Where R represents the 2-(6-fluoronaphthalen-2-yl) group.

Developing analogs by modifying the naphthalene ring is a key strategy for exploring structure-activity relationships. This can involve introducing additional substituents or altering the position of existing ones.

The naphthalene scaffold is amenable to various electrophilic aromatic substitution reactions, which can be used to introduce a range of functional groups. For example, nitration followed by reduction can introduce an amino group, which can be further functionalized. nih.gov Halogenation reactions can introduce other halogens like chlorine or bromine onto the ring. bldpharm.combldpharm.com

The synthesis of such analogs often involves starting with an appropriately substituted naphthalene precursor. For instance, to synthesize an analog with an additional substituent, one might start with a di-substituted naphthalene derivative and then carry out the steps to introduce the acetic acid side chain. The wide range of commercially available substituted naphthalenes provides a rich platform for the synthesis of diverse analogs. ekb.eg The development of these analogs is crucial for fine-tuning the biological activity and properties of the parent compound.

Incorporation of this compound into Complex Molecular Scaffolds

The structure of this compound, featuring a carboxylic acid group attached to a fluorinated naphthalene core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The carboxylic acid moiety serves as a versatile handle for various chemical transformations, primarily through the formation of amide and ester bonds.

Amide Bond Formation:

Amide coupling reactions are a cornerstone of medicinal chemistry for linking molecular fragments. This compound can be readily coupled with a diverse range of primary and secondary amines to generate a library of amide derivatives. This is typically achieved by activating the carboxylic acid. A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding reaction conditions and scope.

For instance, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if the amine or other parts of the molecule are chiral. The general scheme for such a transformation involves the reaction of the acid with the amine in the presence of the coupling reagent and a suitable base in an aprotic solvent.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (Optional) | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | High reactivity, insoluble urea (B33335) byproduct. |

| EDC | HOBt, HOAt | DCM, DMF, Water | Water-soluble urea byproduct, suitable for aqueous media. |

| HATU | DIPEA | DMF, Acetonitrile | High efficiency, low racemization, suitable for hindered substrates. |

| PyBOP | DIPEA | DMF | Effective for solid-phase and solution-phase synthesis. |

Ester Bond Formation:

Similarly, the carboxylic acid group of this compound can be converted into an ester. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. To drive the equilibrium towards the product, the alcohol is often used in excess or water is removed as it is formed.

Alternatively, for more sensitive substrates or milder conditions, coupling reagents similar to those used in amide synthesis can be employed. For example, DCC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly effective for the esterification of carboxylic acids with alcohols.

The synthesis of naproxen esters has been reported via direct Fischer esterification, yielding various alkyl esters with good yields. A similar approach could be applied to this compound.

Table 2: Methods for Esterification

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol or water removal. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates. |

| Acyl Chloride/Anhydride Formation | Thionyl Chloride or Acetic Anhydride, then Alcohol | Highly reactive intermediate, not suitable for all functional groups. |

These fundamental transformations allow for the integration of the 2-(6-fluoronaphthalen-2-yl)acetyl moiety into a wide array of larger, more complex molecular architectures, which is a common strategy in the development of new therapeutic agents. For example, analogs of the non-steroidal anti-inflammatory drug (NSAID) naproxen, which shares a similar 2-arylacetic acid motif, have been synthesized with modified carboxylic acid functionalities to explore new biological activities.

Novel Synthetic Strategies for this compound and Its Analogs

Recent advancements in synthetic chemistry offer more efficient, sustainable, and controlled methods for the production of this compound and its derivatives.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing compounds like this compound, this can involve the use of safer solvents, minimizing waste, and improving atom economy.

The synthesis of naproxen, a structural analog, has been a subject of green chemistry studies. Traditional syntheses often involve multiple steps with hazardous reagents and solvents. Greener alternatives focus on catalytic methods and reducing the number of synthetic steps. For example, replacing stoichiometric reagents with catalytic ones and using less hazardous solvents like ethanol (B145695) or even water can significantly improve the environmental footprint of the synthesis.

One approach to a greener synthesis of related 2-arylpropionic acids involves catalytic carbonylation reactions, which can introduce the carboxylic acid moiety with high atom economy.

Table 3: Green Chemistry Principles and Their Application

| Principle | Application in Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Using benign solvents like water or ethanol, or minimizing solvent use altogether. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or any temporary modifications if possible. |

Solvent-free synthesis is another green chemistry technique where reactants are heated together without a solvent. This method has been successfully applied to the synthesis of amides from carboxylic acids and urea, catalyzed by boric acid, offering a significant reduction in waste.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a microreactor or a larger-scale reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability.

A similar integrated flow-synthesis approach could be envisioned for this compound. Key transformations, such as the introduction of the acetic acid side chain onto the fluoronaphthalene core, could be optimized for flow conditions, potentially leading to a more efficient and scalable manufacturing process.

Table 4: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited heat and mass transfer, potential for hot spots. | Precise control over temperature, pressure, and mixing. |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes at any given time, enhanced safety. |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer or in parallel. |

| Efficiency | Can involve lengthy reaction times and intermediate workups. | Reduced reaction times and potential for integrated multi-step synthesis. |

Many 2-arylpropionic acids, such as ibuprofen (B1674241) and naproxen, are chiral molecules, with one enantiomer often exhibiting the desired biological activity while the other may be less active or contribute to side effects. This necessitates the development of asymmetric synthetic methods to produce the desired enantiomer in high purity.

For chiral analogs of this compound, where the alpha-carbon of the acetic acid moiety is substituted (e.g., with a methyl group to form a propionic acid derivative), asymmetric synthesis would be crucial. Several strategies have been developed for the asymmetric synthesis of 2-arylpropionic acids.

One common approach involves the use of chiral auxiliaries. For instance, the carboxylic acid can be coupled to a chiral oxazolidinone, followed by diastereoselective alkylation at the alpha-position. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-arylpropionic acid.

Another powerful method is asymmetric catalysis, such as asymmetric hydrogenation of a suitable α,β-unsaturated ester precursor. Catalytic asymmetric hydrovinylation of a vinyl arene followed by oxidation is another route to enantiomerically pure 2-arylpropionic acids. Dynamic kinetic resolution (DKR) is another advanced technique that can convert a racemic mixture of a 2-arylpropionic acid into a single enantiomer.

Table 5: Strategies for Asymmetric Synthesis of 2-Arylpropionic Acids

| Strategy | Description |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective transformation. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture. |

| Dynamic Kinetic Resolution (DKR) | A combination of resolution and in situ racemization of the undesired enantiomer to achieve a theoretical yield of 100% of the desired enantiomer. |

These asymmetric strategies would be directly applicable to the synthesis of chiral derivatives of this compound, enabling the production of single-enantiomer compounds for pharmacological evaluation.

Exploration of Biological and Mechanistic Pathways Involving 2 6 Fluoronaphthalen 2 Yl Acetic Acid

In Vitro Studies on the Cellular Interactions of 2-(6-fluoronaphthalen-2-yl)acetic acid

Comprehensive searches of scientific databases yielded no specific studies on the cellular interactions of this compound. Therefore, the subsequent subsections, which were designed to detail these interactions, remain areas for future research.

Assessment of Cellular Uptake and Distribution of this compound

No studies were identified that specifically measured the cellular uptake, intracellular concentration, or subcellular distribution of this compound. To investigate this, future research could employ techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the compound in cell lysates and subcellular fractions. Fluorescence microscopy could also be utilized if a fluorescently labeled version of the compound were synthesized.

Investigation of this compound Influence on Cellular Signaling Pathways

There is currently no available research detailing the effects of this compound on any cellular signaling pathways. Future investigations could explore its impact on key pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Methodologies for such studies would include Western blotting to assess the phosphorylation status of key signaling proteins, reporter gene assays to measure the activity of transcription factors, and kinase activity assays.

Molecular Target Identification and Validation for this compound

The specific molecular targets of this compound have not been identified in the reviewed literature. Target identification is a critical step in understanding a compound's mechanism of action. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies could be employed in future research to identify and validate the protein targets of this compound.

Enzymatic and Receptor Binding Studies of this compound

No data from enzymatic or receptor binding assays for this compound is present in the current body of scientific literature. This indicates a significant gap in the understanding of the compound's direct molecular interactions.

Ligand-Receptor Interaction Profiling of this compound

A ligand-receptor interaction profile for this compound is not available. To establish such a profile, radioligand binding assays or surface plasmon resonance (SPR) could be used to screen the compound against a panel of known receptors. These studies would be essential to determine if the compound has any affinity for specific cellular receptors.

Enzyme Inhibition or Activation Potential of this compound

There are no published studies evaluating the potential of this compound to inhibit or activate any enzymes. Future research could involve screening the compound against various enzyme classes, such as kinases, proteases, or metabolic enzymes, using in vitro enzyme activity assays to determine if it has any modulatory effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives can be largely inferred from studies on analogous compounds, particularly derivatives of Naproxen (B1676952). The core structure, a naphthalene (B1677914) ring with a propionic acid side chain, is crucial for its anti-inflammatory activity. Modifications to this structure, including the introduction of a fluorine atom, can significantly impact its pharmacological profile.

The introduction of a fluorine atom at the 6-position of the naphthalene ring is a key modification. Fluorine, being a highly electronegative and small atom, can alter the electronic distribution and lipophilicity of the molecule. This can influence its binding affinity to target enzymes, its metabolic stability, and its pharmacokinetic properties. In many drug candidates, fluorination is a strategy to enhance potency and improve the metabolic profile.

Studies on related arylpropionic acid derivatives have shown that the nature and position of substituents on the aromatic ring are critical for activity. For instance, electron-withdrawing groups can influence the acidity of the carboxylic acid moiety, which is known to be important for the interaction with the active site of cyclooxygenase (COX) enzymes.

To illustrate the impact of various substitutions, the following interactive data table summarizes hypothetical SAR data based on known trends for Naproxen and other NSAIDs.

| Derivative | Substitution at 6-position | Relative Potency (Hypothetical) | Key SAR Observation |

| Naproxen | Methoxy (B1213986) (-OCH3) | 1.0 | The methoxy group is associated with potent COX inhibition. |

| This compound | Fluoro (-F) | 1.2 - 1.5 | The small, electronegative fluorine atom can enhance binding affinity through favorable electronic interactions. |

| 2-(6-chloronaphthalen-2-yl)acetic acid | Chloro (-Cl) | 1.1 - 1.3 | Larger halogen may slightly decrease potency compared to fluorine but still enhance activity over unsubstituted analogs. |

| 2-(6-methylnaphthalen-2-yl)acetic acid | Methyl (-CH3) | 0.8 - 1.0 | An electron-donating group might slightly reduce or maintain potency compared to the methoxy group. |

| 2-(6-nitronaphthalen-2-yl)acetic acid | Nitro (-NO2) | 0.5 - 0.7 | A strong electron-withdrawing group could alter the electronic properties unfavorably for optimal binding. |

Pharmacological Mechanism of Action Research for this compound (Excluding In Vivo Clinical Data)

The primary pharmacological mechanism of action for this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes, similar to its parent compound, Naproxen. nih.gov COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov

The inhibitory activity of Naproxen and its derivatives is attributed to the binding of the carboxylic acid group to a critical arginine residue in the active site of the COX enzymes. nih.gov The naphthalene moiety occupies a hydrophobic channel in the enzyme. The fluorine atom in this compound could potentially enhance the binding to the hydrophobic pocket of the COX enzyme, thereby increasing its inhibitory potency.

Recent research has also suggested that some NSAIDs may exert their effects through COX-independent mechanisms. nih.gov These may include the modulation of other inflammatory pathways or transcription factors. For derivatives of Naproxen, COX-independent anti-cancer activities have been explored, suggesting that modification of the carboxylic acid group can lead to compounds that retain growth inhibitory activity against cancer cells without inhibiting COX enzymes. nih.gov

Exploration of Molecular Events Downstream of this compound Binding

The binding of this compound to COX enzymes would lead to a reduction in the synthesis of prostaglandins, such as PGE2. This reduction in prostaglandin (B15479496) levels is the primary molecular event that leads to the downstream anti-inflammatory and analgesic effects. Prostaglandins are involved in a variety of physiological and pathological processes, including:

Vasodilation and Increased Vascular Permeability: By inhibiting prostaglandin synthesis, this compound would reduce the vasodilation and increased vascular permeability associated with inflammation, thereby decreasing edema.

Sensitization of Nociceptors: Prostaglandins sensitize peripheral nerve endings to other pain-producing substances like bradykinin (B550075) and histamine. Inhibition of their production would lead to an analgesic effect.

Fever Induction: PGE2 acts on the hypothalamus to elevate the body's temperature set-point. Reducing PGE2 levels would have an antipyretic effect.

Elucidation of Pathways Modulated by this compound

The primary pathway modulated by this compound is the arachidonic acid cascade. By inhibiting COX enzymes, it directly interferes with the production of pro-inflammatory prostaglandins and thromboxanes.

Beyond the arachidonic acid pathway, the reduction in prostaglandins can indirectly influence other signaling pathways. For example, prostaglandins can modulate the activity of various G-protein coupled receptors (GPCRs), and their downstream signaling cascades involving cyclic AMP (cAMP) and inositol (B14025) phosphates. Therefore, inhibition of prostaglandin synthesis can have far-reaching effects on cellular signaling.

Cross-Talk Between Signalling Cascades Induced by this compound

The modulation of the prostaglandin pathway by this compound can lead to cross-talk with other critical signaling cascades. For instance, there is a well-documented interplay between the prostaglandin and cytokine signaling pathways. Pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), can induce the expression of COX-2, leading to increased prostaglandin production. Conversely, prostaglandins can modulate the production and activity of cytokines. By reducing prostaglandin levels, this compound could potentially dampen the pro-inflammatory feedback loop involving cytokines.

Furthermore, there is evidence of cross-talk between the COX pathway and the lipoxygenase (LOX) pathway, another major route for arachidonic acid metabolism that produces leukotrienes. Inhibition of the COX pathway could potentially shunt arachidonic acid towards the LOX pathway, leading to an increase in the production of leukotrienes, which are also potent inflammatory mediators. This is a known consideration for some NSAIDs and could be relevant for this compound.

Theoretical and Computational Chemistry Insights into 2 6 Fluoronaphthalen 2 Yl Acetic Acid

Quantum Chemical Calculations for 2-(6-fluoronaphthalen-2-yl)acetic acid

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of this compound can be understood at a molecular level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the compound's electronic structure, conformational landscape, and predicted spectroscopic signatures. By solving approximations of the Schrödinger equation, researchers can model molecular behavior with a high degree of accuracy, providing insights that complement and guide experimental studies. nih.gov

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, the distribution of electrons is heavily influenced by the aromatic naphthalene (B1677914) core, the electron-withdrawing fluorine atom, and the carboxylic acid group. Frontier orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly instructive. libretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are key determinants of the molecule's chemical reactivity and its potential as an electron donor or acceptor. libretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Computational Parameter | Predicted Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the bond connecting the acetic acid moiety to the naphthalene ring, allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements, known as energy minima, and the energy barriers between them.

The orientation of the carboxylic acid group relative to the planar naphthalene ring is a key conformational variable. Steric hindrance and electronic interactions, such as potential intramolecular hydrogen bonding, will dictate the preferred geometry. Quantum chemical calculations can map the potential energy surface of the molecule as a function of specific dihedral angles, revealing the lowest energy conformations. For similar aromatic carboxylic acids, planar or near-planar arrangements are often favored to maximize conjugation, but steric effects from adjacent groups can lead to non-planar structures. rsc.org

| Conformational Parameter | Predicted Value |

| Dihedral Angle (C-C-C-C of naphthalene-acetic acid linkage) | |

| Relative Energy of Stable Conformers (kcal/mol) |

Note: Specific values for dihedral angles and relative energies require dedicated computational studies.

Quantum chemical calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of the compound. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups, such as the C=O and O-H of the carboxylic acid, the C-F bond, and the aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The fluorine atom would also give rise to a characteristic 19F NMR signal.

UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible region. researchgate.net This provides information about the molecule's chromophores and its potential color.

| Spectroscopic Property | Predicted Value |

| Key IR Frequencies (cm-1) | C=O stretch, O-H stretch, C-F stretch |

| 1H NMR Chemical Shifts (ppm) | Aromatic protons, methylene (B1212753) protons, carboxylic acid proton |

| 13C NMR Chemical Shifts (ppm) | Aromatic carbons, carbonyl carbon, methylene carbon |

| Maximum UV-Vis Absorption Wavelength (λmax, nm) |

Note: Specific numerical predictions for spectroscopic data are dependent on the computational method and basis set used.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are crucial in drug discovery and molecular biology for understanding potential mechanisms of action and for predicting the strength of binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For this compound, the carboxylic acid group is a likely candidate for forming hydrogen bonds with polar amino acid residues in a protein's active site. The flat, aromatic naphthalene ring can participate in hydrophobic and π-stacking interactions. The fluorine atom can also engage in specific interactions, including halogen bonding or electrostatic interactions. The specific interactions will, of course, depend on the topology and amino acid composition of the target protein's binding pocket. nih.gov

| Interaction Type | Potential Interacting Residues in a Target Protein |

| Hydrogen Bonding | Arginine, Lysine, Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Note: The listed amino acid residues are examples and the actual interacting residues would be specific to a particular protein target.

Binding affinity refers to the strength of the interaction between a ligand and its target. mdpi.com In computational chemistry, this is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki) or dissociation constant (Kd). mdpi.com Molecular docking programs use scoring functions to estimate the binding affinity. nih.gov These scoring functions take into account the various types of interactions and their geometric arrangement.

While docking provides a static picture, molecular dynamics (MD) simulations can offer a more dynamic view of the ligand-protein complex over time. MD simulations can be used to refine the docked pose and to calculate binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP). These methods can provide more accurate predictions of binding affinity by accounting for the flexibility of both the ligand and the protein, as well as the effects of the solvent. nih.gov The predicted binding affinity is a crucial parameter for prioritizing compounds in drug discovery pipelines. arxiv.org

| Parameter | Predicted Value |

| Docking Score (e.g., kcal/mol) | |

| Predicted Inhibitory Constant (Ki) | |

| Binding Free Energy (ΔGbind) |

Note: The values for these parameters are highly dependent on the specific protein target and the computational methodology employed.

Dynamic Behavior of this compound in Biological Environments

The dynamic behavior of this compound in biological environments, such as its interaction with cell membranes and target enzymes, can be elucidated through molecular dynamics (MD) simulations. These computational techniques provide a detailed, atomistic view of molecular motions and interactions over time.

Given its nature as an NSAID, this compound is expected to interact with lipid bilayers, the primary components of cell membranes, to reach its site of action. MD simulations of other NSAIDs like aspirin (B1665792) and ibuprofen (B1674241) have demonstrated that these molecules can partition into lipid membranes. nih.govnih.gov The partitioning behavior is influenced by the drug's charge state, which is dependent on the pH of the surrounding environment. nih.gov For this compound, the carboxylic acid moiety would likely be deprotonated at physiological pH, rendering the molecule anionic.

Simulations of anionic NSAIDs have shown that they tend to reside at the water-lipid interface of the membrane, with the charged carboxylate group anchored in the aqueous phase and the hydrophobic naphthalene ring inserted into the nonpolar core of the bilayer. nih.gov The fluorine atom on the naphthalene ring of this compound would further modulate these interactions. Fluorine substitution can alter the lipophilicity and electrostatic profile of the molecule, potentially influencing its partitioning depth and orientation within the membrane. nih.gov

The dynamic interactions of this compound with its primary targets, the cyclooxygenase (COX) enzymes, are also amenable to study via MD simulations. These simulations can reveal the conformational changes in both the drug and the enzyme upon binding, the stability of the drug-enzyme complex, and the key amino acid residues involved in the interaction. For other NSAIDs, MD simulations have highlighted the importance of hydrogen bonds and hydrophobic interactions in the active site of COX enzymes for stable binding and inhibition. nih.gov It is conceivable that the carboxylate group of this compound would form crucial hydrogen bonds with residues such as arginine and tyrosine in the COX active site, a common feature for this class of drugs. elsevierpure.com

The following table summarizes the key interactions and dynamic behaviors that could be expected for this compound in biological environments, based on studies of related compounds.

| Biological Environment | Expected Interaction/Behavior of this compound | Key Molecular Features Involved |

| Lipid Bilayer | Partitioning into the membrane, with orientation at the lipid-water interface. | Carboxylic acid group (charged), fluoronaphthalene ring (hydrophobic). |

| COX Enzyme Active Site | Formation of a stable complex leading to enzyme inhibition. | Carboxylate group (hydrogen bonding), naphthalene ring (hydrophobic interactions). |

| Aqueous Milieu | Solvation of the charged carboxylate group. | Carboxylic acid group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. amanote.com For analogs of this compound, QSAR can be a powerful tool to predict the anti-inflammatory potency of novel derivatives and to guide the design of compounds with improved properties.

Descriptor Generation and Selection for this compound Derivatives

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For derivatives of this compound, a wide array of descriptors can be generated, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (e.g., Balaban J index, Wiener index), and connectivity indices. civilica.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, which are crucial for describing the pharmacokinetic properties of a drug.

For fluorinated compounds like this compound derivatives, specific descriptors related to the fluorine atom's influence on electronic properties and lipophilicity would be particularly important. nih.gov The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to identify the subset of descriptors that best correlate with the biological activity.

The following table provides examples of descriptor classes and specific descriptors that would be relevant for QSAR studies of this compound derivatives.

| Descriptor Class | Specific Examples | Relevance |

| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices | Describe molecular size, shape, and branching. |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relate to the molecule's reactivity and interaction with polar environments. |

| Steric | Molecular volume, Surface area, Ovality | Characterize the spatial arrangement of the molecule, important for receptor fitting. |

| Physicochemical | LogP, Molar refractivity, Polar surface area (PSA) | Crucial for absorption, distribution, metabolism, and excretion (ADME) properties. |

| Quantum Chemical | Atomic charges on the fluorine and carboxylic acid group | Describe the electronic influence of key functional groups. |

Development of Predictive QSAR Models for this compound Related Compounds

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical and machine learning methods can be employed for this purpose.

A common approach is Multiple Linear Regression (MLR) , which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

For instance, a hypothetical QSAR model for the anti-inflammatory activity of this compound analogs might look like:

log(1/IC₅₀) = 0.8 * LogP - 0.2 * LUMO_energy + 1.5 * Jhetp + 2.1

This equation would suggest that higher lipophilicity (LogP) and a higher value for the topological descriptor Jhetp are beneficial for activity, while a higher LUMO energy is detrimental. QSAR studies on other naphthalene derivatives have indeed highlighted the importance of descriptors related to lipophilicity and electronic properties. civilica.com

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. Key statistical parameters used for model validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. A robust and predictive QSAR model should have high values for these parameters, typically above 0.6.

Application of Machine Learning in QSAR for this compound

In recent years, machine learning (ML) algorithms have gained prominence in QSAR modeling due to their ability to handle large and complex datasets and to capture non-linear relationships between molecular descriptors and biological activity. researchgate.netacs.org For this compound and its analogs, various ML methods could be applied.

Support Vector Machines (SVM) are powerful for both regression and classification problems and work by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value.

Random Forests (RF) are an ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. This method is robust against overfitting.

Artificial Neural Networks (ANN) , and particularly Deep Neural Networks (DNN) , are inspired by the structure of the human brain and can model highly complex and non-linear relationships. nih.govijsmr.in These models are particularly useful when large datasets of active and inactive compounds are available.

The application of these ML techniques could lead to the development of highly predictive QSAR models for this compound derivatives, enabling the virtual screening of large chemical libraries to identify novel candidates with potentially high anti-inflammatory activity.

The table below compares different machine learning methods applicable to QSAR modeling.

| Machine Learning Method | Principle | Advantages | Potential Challenges |

| Support Vector Machines (SVM) | Finds an optimal hyperplane to separate or regress data. | Effective in high-dimensional spaces, memory efficient. | Can be sensitive to the choice of kernel and parameters. |

| Random Forests (RF) | Ensemble of decision trees. | Robust to overfitting, handles large datasets with high dimensionality. | Models can be difficult to interpret (black box). |

| Artificial Neural Networks (ANN) | Network of interconnected nodes (neurons). | Can model complex non-linear relationships, highly flexible. | Requires large datasets for training, prone to overfitting if not regularized. |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 6 Fluoronaphthalen 2 Yl Acetic Acid in Research

High-Resolution Mass Spectrometry Applications for 2-(6-fluoronaphthalen-2-yl)acetic acid

High-resolution mass spectrometry is a cornerstone technique for the analysis of small molecules, offering exceptional mass accuracy and resolving power. thermofisher.comnih.gov This enables the determination of a compound's elemental composition with high confidence, distinguishing it from other molecules with the same nominal mass. thermofisher.com For this compound, HRMS is critical for confirming its molecular formula (C₁₂H₉FO₂) by providing a precise mass measurement of its molecular ion, typically within a few parts per million (ppm) of the theoretical value.

Tandem mass spectrometry (MS/MS) is a powerful extension of MS used for detailed structural elucidation. nih.gov In this technique, the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

The fragmentation of the [M-H]⁻ ion of this compound would likely proceed through specific pathways. A primary fragmentation event would be the loss of the carboxyl group as carbon dioxide (CO₂), a common fragmentation for carboxylic acids. Subsequent fragmentations could involve the fluoronaphthalene ring system. The analysis of these fragmentation patterns allows for unambiguous confirmation of the compound's structure. nih.govresearchgate.net

Table 1: Predicted Tandem MS Fragmentation Data for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 215.0514 | 171.0612 | CO₂ (43.9898 Da) | [6-fluoronaphthalen-2-yl)methyl]⁻ anion |

Note: The data in this table is hypothetical and based on predictable fragmentation patterns for this chemical structure.

Quantitative analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, is frequently accomplished using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This approach combines the separation power of HPLC with the sensitivity and selectivity of HRMS detection. nih.gov

The method involves extracting the analyte from the matrix and analyzing it alongside a stable isotope-labeled internal standard. Quantification is based on the ratio of the analyte's signal intensity to that of the internal standard. A significant challenge in bioanalysis is the "matrix effect," where co-eluting components from the biological sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. nih.govresearchgate.net Careful sample preparation and chromatographic optimization are essential to mitigate these effects. nih.gov

Table 2: Representative Parameters for a Quantitative LC-HRMS Bioanalytical Method

| Parameter | Typical Value/Range |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

Note: The data presented is illustrative of typical validation parameters for such an analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's structure. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can confirm the connectivity of atoms and provide insights into the three-dimensional structure. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methylene (B1212753) protons of the acetic acid side chain, with chemical shifts and coupling patterns confirming their relative positions. researchgate.net

While this compound itself is not chiral, multi-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, which is foundational for more complex structural studies. nih.govwiley-vch.de

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.gov For this molecule, COSY would show correlations between neighboring protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton and confirming the position of the acetic acid group on the naphthalene ring.

These combined techniques allow for a complete and confident assignment of the molecule's ¹H and ¹³C NMR spectra. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| COOH | ~173 | ~12.5 (broad s) | C-2', CH₂ |

| CH₂ | ~40 | ~3.8 (s) | C-1', C-2', C-3', COOH |

| C-1' | ~128 | ~7.8 (d) | C-2', C-3', C-8a' |

| C-2' | ~132 | - | CH₂, H-1', H-3' |

| C-3' | ~127 | ~7.5 (d) | C-1', C-2', C-4' |

| C-4' | ~129 | ~7.9 (d) | C-3', C-4a', C-5' |

| C-4a' | ~134 | - | H-4', H-5', H-8' |

| C-5' | ~119 | ~7.4 (dd) | C-4', C-6', C-7', C-4a' |

| C-6' | ~162 (d, JCF ≈ 250 Hz) | - | H-5', H-7' |

| C-7' | ~112 (d, JCF ≈ 21 Hz) | ~7.3 (dd) | C-5', C-6', C-8', C-8a' |

| C-8' | ~130 | ~7.9 (d) | C-4a', C-7' |

Note: Chemical shifts are hypothetical predictions based on the structure and may vary depending on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

NMR spectroscopy can also probe the dynamic nature of molecules in solution. nih.gov Techniques such as measuring spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information on molecular tumbling and the internal motions of different parts of the molecule on picosecond to nanosecond timescales. vtt.firesearchgate.net For this compound, these measurements could reveal the rotational dynamics of the rigid naphthalene core relative to the more flexible acetic acid side chain. This information is valuable for understanding how the molecule might interact with its environment, for instance, within a biological system. rsc.org

Chromatographic Method Development for this compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of chemical compounds and for separating them from impurities or related substances. researchgate.net For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. hplc.eu

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. ijpsonline.com Key variables include the choice of stationary phase (e.g., C18), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous component (often acidified with formic or acetic acid to ensure the carboxylic acid is protonated), and the column temperature. thermofisher.comgoogle.com

Table 4: Example RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 237 nm |

| Expected Retention Time | ~6.5 minutes |

Note: This table outlines a typical starting method for analysis. The actual conditions may require further optimization. ijpsonline.comresearchgate.net

Development of HPLC/UPLC Methods for this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, quantification, and purity assessment of pharmaceutical compounds. For an analyte like this compound, reversed-phase (RP) chromatography would be the method of choice due to the molecule's nonpolar naphthalene core and acidic functional group.

Method development would focus on optimizing selectivity, efficiency, and analysis time. A typical starting point would involve a C18 stationary phase, which provides excellent hydrophobic retention for the naphthalene ring system. UPLC systems, utilizing columns with sub-2 µm particles, would offer significant advantages over traditional HPLC by providing higher resolution, greater sensitivity, and much faster run times.

The mobile phase composition is critical. It would typically consist of an aqueous component and an organic modifier, such as acetonitrile or methanol (B129727). To ensure the carboxylic acid group is in its neutral, protonated form for better retention and peak shape, an acid modifier like formic acid, acetic acid, or phosphoric acid is typically added to the aqueous phase to maintain a low pH. Detection is most commonly achieved using a UV detector, set at a wavelength where the naphthalene chromophore exhibits maximum absorbance, likely in the range of 230-280 nm.

The table below illustrates a typical set of starting conditions for an HPLC/UPLC method for analyzing this compound, based on established methods for related NSAIDs.

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 100 x 2.1 mm, 1.8 µm | Provides hydrophobic interaction with the naphthalene moiety. Sub-2 µm particles for high efficiency (UPLC). |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of the carboxyl group, improving peak shape and retention. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good elution strength and low viscosity. |

| Gradient | 50% B to 95% B over 5 minutes | A gradient elution is effective for separating the main compound from potential impurities with different polarities. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID UPLC column. |

| Column Temperature | 30 - 40 °C | Controlled temperature ensures reproducible retention times and can improve peak shape. |

| Detection | UV at ~254 nm | Naphthalene ring system provides strong UV absorbance for sensitive detection. |

| Injection Volume | 1 - 5 µL | Small volumes are typical for UPLC to prevent column overload. |

Chiral Separation Techniques for Enantiomers of this compound

It is crucial to note that this compound is an achiral molecule, as it does not possess a stereogenic center. The carbon atom alpha to the carboxyl group is bonded to two hydrogen atoms. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable to this specific compound.

However, this class of compounds, known as arylalkanoic acids, frequently includes chiral members that are of immense pharmaceutical importance. For instance, if a methyl group were present on the alpha-carbon, forming 2-(6-fluoronaphthalen-2-yl)propanoic acid (a direct analog of Naproxen), the resulting compound would be chiral and exist as a pair of enantiomers. For such chiral analogs, enantioselective analysis is critical, as enantiomers often exhibit different pharmacological and toxicological profiles.

The primary technique for this purpose is chiral HPLC, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for resolving the enantiomers of arylpropionic acid NSAIDs. These columns operate by forming transient diastereomeric complexes with the enantiomers, leading to different retention times.

The choice of mobile phase is key to achieving separation. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes can be effective, with the addition of acidic or basic modifiers often enhancing resolution.

Table 2: Typical Chiral HPLC Conditions for a Chiral Analog like 2-(6-fluoronaphthalen-2-yl)propanoic acid

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA/IB) | Proven high success rate for separating enantiomers of arylpropionic acids. |

| Mobile Phase | Methanol / Water / Acetic Acid (e.g., 85:15:0.1 v/v/v) | Reversed-phase mode is common. Acetic acid is used to suppress ionization and improve interaction with the CSP. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Column Temperature | 25 - 40 °C | Temperature can significantly affect enantioselectivity and elution order. |

| Detection | UV at ~254 nm | Standard detection method for this class of compounds. |

X-ray Crystallography and Solid-State Analysis of this compound

Solid-state properties profoundly influence the stability, solubility, and bioavailability of a pharmaceutical ingredient. X-ray crystallography and other solid-state analysis techniques are therefore essential for a complete characterization of this compound.

Crystal Structure Determination of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown, typically through slow evaporation from a suitable solvent.

The analysis provides detailed information, including the unit cell dimensions (the basic repeating block of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of every atom. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. For arylalkanoic acids, a key structural feature often observed is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. The crystal packing, which describes how these molecules are arranged in the lattice, is stabilized by other intermolecular forces such as π–π stacking of the naphthalene rings.

While the specific crystal structure of this compound is not publicly available, the table below provides representative crystallographic data for its close analog, Naproxen (B1676952), to illustrate the type of information obtained from an SCXRD experiment.

Table 3: Representative Single-Crystal X-ray Diffraction Data (Example: Naproxen)

| Parameter | Example Value (for Naproxen) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The fundamental symmetry class of the crystal. |

| Space Group | P2₁ | Describes the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 11.6 Å, b = 5.9 Å, c = 9.7 Å; β = 107.7° | The dimensions and angle of the repeating crystal lattice unit. |

| Molecules per Unit Cell (Z) | 2 | The number of molecules contained within one unit cell. |

| Key Hydrogen Bond | O-H···O (Carboxylic acid dimer) | Identifies the primary intermolecular interactions governing the structure. |

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, which can have significant implications for drug development. Many NSAIDs are known to exhibit polymorphism.

A polymorphism screen for this compound would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., cooling rate, evaporation rate) to identify potential new solid forms.

The primary techniques used to identify and characterize these forms include:

Powder X-ray Diffraction (PXRD): Each crystalline form produces a unique diffraction pattern, often described as its "fingerprint." PXRD is the principal technique for identifying different polymorphs and assessing phase purity.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It can detect melting points, solid-solid phase transitions between polymorphs, and desolvation events, which appear as endothermic or exothermic peaks.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for distinguishing between anhydrous polymorphs and solvated or hydrated forms (pseudopolymorphs) by detecting mass loss upon heating.

Infrared (IR) Spectroscopy: Different polymorphs can show subtle but distinct differences in their IR spectra, particularly in regions corresponding to hydrogen bonding (e.g., the C=O and O-H stretching of the carboxylic acid).

By combining these techniques, researchers can identify different crystalline forms of this compound and determine their thermodynamic relationships to ensure the most stable and suitable form is selected for further development.

Future Directions and Emerging Research Avenues for 2 6 Fluoronaphthalen 2 Yl Acetic Acid

Integration of 2-(6-fluoronaphthalen-2-yl)acetic acid into Functional Materials Research

The incorporation of fluorinated organic molecules into functional materials is a rapidly growing field, driven by the unique electronic properties that fluorine substitution imparts. The selective fluorination of organic semiconductors can enhance charge mobility and improve the stability of materials used in electronic devices. semanticscholar.orggatech.edu Naphthalene-based structures, particularly fluorinated naphthalene (B1677914) diimides, have been successfully utilized as electron transport materials in organic field-effect transistors (OFETs) and perovskite solar cells, demonstrating high performance and remarkable stability. gatech.eduresearchgate.netsemanticscholar.org

Future research could position this compound as a valuable building block for novel organic semiconductors. The fluoronaphthalene core provides the necessary electronic properties, while the carboxylic acid group serves as a versatile chemical handle for polymerization or derivatization. This allows for its integration into larger, more complex molecular architectures designed for specific functions. gatech.edu By strategically modifying the naphthalene core, researchers can fine-tune electronic and photonic properties, leading to materials with desired characteristics for advanced applications. researchgate.net

| Potential Application Area | Rationale for Investigation | Key Properties to Exploit |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Fluorination is known to enhance charge mobility and environmental stability in organic semiconductors. semanticscholar.orggatech.edu | Electron affinity, molecular packing, thermal stability. |

| Perovskite Solar Cells (PSCs) | Fluorinated molecules can improve operational stability and favor charge separation at interfaces. semanticscholar.org | Hydrophobicity, electronic interaction with perovskite layers. |

| Organic Light-Emitting Diodes (OLEDs) | Naphthalene derivatives are used in electron-transporting layers to improve device efficiency. rsc.org | Electron-transporting capabilities, photophysical properties. |

| Functional Polymers | The carboxylic acid group allows for incorporation into polymer backbones, creating materials with tailored electronic or optical properties. | Reactivity of the carboxylic acid, properties of the fluoronaphthalene moiety. |

Exploration of Bioorthogonal Chemistry Applications for this compound

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions have become indispensable tools for labeling and imaging biomolecules in their natural environment. nih.govresearchgate.net The presence of a fluorine atom in this compound makes it an attractive candidate for such applications, particularly in the development of probes for Positron Emission Tomography (PET) imaging.

A key avenue of research is the development of an 18F-labeled version of the molecule. Bioorthogonal strategies, such as the copper-free "click" chemistry or the Staudinger ligation, allow for the attachment of the positron-emitting 18F isotope to sensitive molecules under mild, physiological conditions. nih.govresearchgate.net The acetic acid moiety of this compound can be readily modified to incorporate a reactive handle (e.g., an alkyne, azide, or tetrazine) necessary for these bioorthogonal reactions. nih.govresearchgate.net Such a probe could be used to visualize biological processes and drug distribution in vivo with high specificity and sensitivity. Furthermore, the naphthalene core itself can act as a fluorogenic component, where its fluorescence is "turned on" or shifted upon a bioorthogonal reaction, enabling no-wash imaging of biological targets. rsc.org

| Application | Proposed Strategy | Potential Outcome |

|---|---|---|

| PET Imaging Tracer | Synthesize an 18F-labeled analog of the compound for in vivo imaging. | Visualization of drug distribution and target engagement in preclinical models. |

| Fluorogenic Probes | Modify the compound to react with a specific biological target via a tetrazine ligation, leading to a change in fluorescence. nih.govrsc.org | Real-time, no-wash imaging of biomolecules or cellular processes. |

| Protein Labeling | Functionalize the molecule with a bioorthogonal handle to specifically attach it to proteins in vitro or on live cells. researchgate.net | Studying protein function, localization, and interactions. |

| Drug Activation | Design a prodrug version that is activated at a specific site through a bioorthogonal cleavage reaction. science.gov | Spatially and temporally controlled release of the active compound. |

Advanced Delivery Systems for this compound in Preclinical Models (Excluding Clinical Data)

While this compound has therapeutic potential, its efficacy can be enhanced and systemic exposure minimized through advanced drug delivery systems. nih.gov Nanotechnology offers promising platforms, such as liposomes and polymeric nanoparticles, to improve the pharmacokinetic profile of drugs. nih.govnih.gov Encapsulating NSAID analogs in nanocarriers is a strategy actively being explored to target drug delivery to affected tissues and reduce systemic side effects. nih.gov

Liposomal formulations of naphthalene derivatives have been shown to reduce cytotoxicity while maintaining therapeutic activity. nih.gov Furthermore, the fluorine atom in this compound opens the door to fluorinated nanoparticle systems. Fluorination can increase the lipophilicity of a drug, potentially enhancing cell membrane penetration and bioavailability. labmedica.comnih.gov Fluorinated nanoparticles can facilitate highly efficient delivery of cargo to the cellular cytosol. labmedica.com An exciting prospect is the development of "theranostic" nanoparticles, which combine therapeutic delivery with imaging capabilities. By incorporating the compound into fluorinated nanoparticles, it may be possible to track their biodistribution in preclinical models using 19F Magnetic Resonance Imaging (MRI), as there is no natural fluorine background signal in the body. acs.org

| Delivery System | Rationale | Potential Advantages in Preclinical Models |

|---|---|---|

| Liposomes | Proven technology for encapsulating and delivering naphthalene-based compounds, reducing toxicity. nih.govnih.gov | Improved solubility, controlled release, potential for targeted delivery. |

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable polymers can provide sustained release of the encapsulated drug. Fluorinated polymers can enhance drug loading. scispace.com | Sustained therapeutic effect, protection of the drug from degradation. |